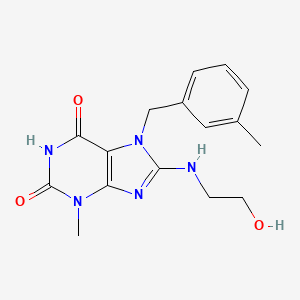

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Descripción

8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (molecular formula: C₁₆H₁₉N₅O₃; molecular weight: 329.36 g/mol) is a substituted purine-2,6-dione derivative. Its structure features a 3-methylbenzyl group at the 7-position and a (2-hydroxyethyl)amino substituent at the 8-position of the purine core. This compound has been identified as a process-related impurity in the synthesis of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . The presence of the hydroxyethylamino group enhances water solubility compared to more lipophilic analogs, which is critical for its role in pharmaceutical quality control .

Propiedades

IUPAC Name |

8-(2-hydroxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-10-4-3-5-11(8-10)9-21-12-13(18-15(21)17-6-7-22)20(2)16(24)19-14(12)23/h3-5,8,22H,6-7,9H2,1-2H3,(H,17,18)(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVFSBMPXHYCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCO)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure with significant implications for medicinal chemistry and pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is , and it contains several functional groups that contribute to its reactivity and biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, while the hydroxyethyl group can participate in esterification or etherification processes. The purine core is involved in various chemical reactions typical of heterocycles, including oxidation and alkylation.

Structural Comparison

A comparative analysis with structurally similar compounds can provide insights into the unique features of this compound that may influence its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | C19H22N4O2 | Contains a phenylpropyl group instead of a methylbenzyl group |

| 7-(2-Phenoxyethyl)-8-((2-hydroxyethyl)amino)-3-methylxanthine | C19H22N4O3 | Xanthine derivative with different substituents |

| 7-(2-Butyn-1-yl)-3,7-dihydro-8-[(2-hydroxyethyl)amino]-3-methyl-1H-purine-2,6-dione | C21H25N5O3 | Features a butynyl group |

Biological Activity

Research indicates that derivatives of purines often exhibit significant biological activities. The biological effects of 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be categorized into several areas:

Antiproliferative Activity

In vitro studies have shown that purine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this purine derivative have been tested for their ability to inhibit the growth of human cancer cells, demonstrating promising antiproliferative effects. The mechanism often involves interference with nucleic acid synthesis or signaling pathways critical for cell division.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Similar purine derivatives have been documented to inhibit enzymes such as acetylcholinesterase , which is crucial in neurotransmitter regulation and has implications for neurodegenerative diseases like Alzheimer's .

Interaction Studies

Studies on the interactions between this compound and biological targets are essential for understanding its mechanism of action. These studies typically employ techniques such as molecular docking and binding affinity assays to elucidate how the compound interacts with proteins or receptors.

Case Studies

Several case studies highlight the biological relevance of purine derivatives:

- Case Study on Anticancer Effects : A study evaluated the antiproliferative effects of various purine derivatives on human breast cancer cells (MCF-7). Results indicated that certain structural modifications significantly enhanced cytotoxicity compared to non-modified purines.

- Neuroprotective Potential : Research focusing on piperazine derivatives demonstrated their ability to inhibit acetylcholinesterase effectively. This finding suggests that similar modifications in the structure of 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione could yield neuroprotective agents .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the purine structure can lead to enhanced activity against certain types of tumors by targeting specific signaling pathways involved in cancer progression.

Antiviral Properties

There is emerging evidence suggesting that compounds similar to 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may possess antiviral properties. Investigations into its efficacy against viral infections could pave the way for new antiviral therapies, particularly in the context of emerging viral diseases.

Neurological Research

The compound's interaction with purinergic receptors suggests potential applications in neurological disorders. Research into its effects on neurotransmitter systems may reveal new avenues for treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Case Study Overview

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Significant reduction in cell viability in tested cancer cell lines. |

| Study B | Assess antiviral activity | Inhibition of viral replication observed in vitro. |

| Study C | Investigate neurological effects | Modulation of neurotransmitter release noted; potential for neuroprotective effects. |

Synthesis and Derivatives

The synthesis of 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves several steps that can be optimized for yield and purity. Researchers are also exploring various derivatives to enhance biological activity and reduce toxicity.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Bioactivity: The hydroxyethylamino group in the target compound improves solubility but lacks the steric bulk required for high-affinity enzyme binding, unlike the imidazolylpropylamino group in ZINC06444857, which enhances Eg5 inhibition . Aromatic vs. Aliphatic Groups: Compounds with bulkier 7-position substituents (e.g., naphthalen-3-yl methyl in ZINC06444857) show stronger anticancer activity due to hydrophobic interactions in enzyme pockets .

Therapeutic Applications: The target compound is pharmacologically inert as a synthesis impurity, whereas analogs like ZINC06444857 and NCT-501 derivatives are optimized for enzyme inhibition (Eg5 or aldehyde dehydrogenase) . Linagliptin-related impurities (e.g., Impurity 14) highlight the importance of minor structural deviations in drug quality control .

Synthetic Routes: The target compound is synthesized via ethanolamine addition to a purine intermediate , while NCT-501 derivatives require multi-step functionalization, including piperidine coupling and cyclopropanecarbonyl chloride reactions .

Research Findings and Data

Anticancer Activity (Eg5 Inhibition)

Aldehyde Dehydrogenase Inhibition

Solubility and Pharmacokinetics

- The hydroxyethylamino group in the target compound increases aqueous solubility (logP ≈ 1.2) compared to analogs with alkylamino or aryloxy groups (logP > 2.5) .

Q & A

Q. What are the optimal synthetic routes for 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted coupling. For example:

- Ethanolamine Substitution : Reacting 8-chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione with ethanolamine in toluene under reflux yields the target compound. This method achieves ~83% yield after purification via silica gel chromatography .

- Microwave-Assisted Synthesis : Using DMF as a solvent and K₂CO₃ as a base, microwave irradiation at 160°C for 1 hour facilitates efficient substitution, reducing reaction time compared to conventional heating .

Key Parameters :

| Reaction Condition | Value |

|---|---|

| Temperature | 160°C |

| Solvent | DMF |

| Catalyst | K₂CO₃ |

| Yield | 83% |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the 3-methylbenzyl group (δ ~7.1–7.3 ppm for aromatic protons) and hydroxyethylamino moiety (δ ~3.4–3.6 ppm for CH₂ groups) .

- FTIR : Confirm carbonyl stretches (C=O at ~1697 cm⁻¹) and N-H stretching (~3344 cm⁻¹) .

- LC-MS/HRMS : Validate molecular weight (e.g., m/z 441.2262 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like kinesin spindle protein (Eg5)?

- Methodological Answer :

- Ligand-Based Virtual Screening : Use software like MOE or AutoDock to screen compound libraries for structural similarity to known Eg5 inhibitors. Prioritize hits with pharmacophore features matching the purine-dione scaffold .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in the α4/α6/L11 pocket of Eg5. Key residues (e.g., Tyr104, Tyr352) form hydrogen bonds with the hydroxyethylamino group, influencing inhibitory activity .

Table : Computational Results for Eg5 Inhibition

| Parameter | Value |

|---|---|

| IC₅₀ (ATPase assay) | 2.37 µM |

| Binding Free Energy (MM-GBSA) | -45.2 kcal/mol |

| Key Residues | Tyr104, Tyr352 |

Q. What in vitro models are suitable for evaluating the compound’s efficacy?

- Methodological Answer :

- ATPase Activity Assays : Measure inhibition of Eg5 ATPase activity using malachite green phosphate detection (IC₅₀ ~2.37 µM) .

- Mitotic Spindle Disruption : Treat HeLa cells with the compound (10 µM) and observe monopolar spindle formation via immunofluorescence microscopy, similar to Monastrol .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to differentiate target-specific effects from general toxicity.

Q. How can reaction mechanisms (e.g., SN1 vs. SN2) be analyzed for substitutions at the purine C8 position?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations. Linear dependence suggests SN2 (bimolecular), while no dependence indicates SN1 (unimolecular) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 by stabilizing transition states, while protic solvents (e.g., ethanol) may slow SN2 due to hydrogen bonding .

- Stereochemical Analysis : Use chiral HPLC to detect retention/inversion of configuration at C8 after substitution.

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields (e.g., 58% vs. 83%) for similar derivatives?

- Methodological Answer :

- Purification Efficiency : Lower yields (58%) may arise from losses during semi-preparative HPLC, while silica gel chromatography (83%) offers better recovery .

- Reaction Scalability : Microwave-assisted reactions (small scale) may not translate linearly to bulk synthesis due to heat distribution issues .

Theoretical Framework Integration

Q. How to align the study of this compound with broader pharmacological theories (e.g., enzyme inhibition kinetics)?

- Methodological Answer :

- Michaelis-Menten Analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots to classify the compound as competitive/non-competitive .

- Structure-Activity Relationship (SAR) : Correlate substitutions (e.g., 3-methylbenzyl vs. naphthyl groups) with Eg5 binding affinity to refine theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.